Cas no 93890-14-3 (2-Propenenitrile, 2-[(3,4-dimethylphenoxy)methyl]-)
2-Propenenitrile, 2-[(3,4-dimethylphenoxy)methyl]- Chemical and Physical Properties
Names and Identifiers
-
- 2-Propenenitrile, 2-[(3,4-dimethylphenoxy)methyl]-
-
- Inchi: 1S/C12H13NO/c1-9(7-13)8-14-12-5-4-10(2)11(3)6-12/h4-6H,1,8H2,2-3H3
- InChI Key: DZHOWLPAXYCYGP-UHFFFAOYSA-N
- SMILES: C(#N)C(COC1=CC=C(C)C(C)=C1)=C
2-Propenenitrile, 2-[(3,4-dimethylphenoxy)methyl]- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-8731926-1.0g |
2-[(3,4-dimethylphenoxy)methyl]prop-2-enenitrile |
93890-14-3 | 95% | 1.0g |
$0.0 | 2022-12-02 |
2-Propenenitrile, 2-[(3,4-dimethylphenoxy)methyl]- Related Literature
-
Mark D. Allendorf,Alauddin Ahmed,Tom Autrey,Jeffrey Camp,Eun Seon Cho,Maciej Haranczyk,Abhi Karkamkar,Di-Jia Liu,Katie R. Meihaus,Iffat H. Nayyar,Roman Nazarov,Donald J. Siegel,Vitalie Stavila,Jeffrey J. Urban,Srimukh Prasad Veccham,Brandon C. Wood Energy Environ. Sci., 2018,11, 2784-2812
-
Chandran Rajendran,Govindaswamy Satishkumar,Charlotte Lang,Eric M. Gaigneaux Catal. Sci. Technol., 2020,10, 2583-2592
-
H. V. Jain,D. Verthelyi,S. L. Beaucage RSC Adv., 2017,7, 42519-42528
-
4. An amorphous lanthanum–iridium solid solution with an open structure for efficient water splitting†Wei Sun,Chenglong Ma,Xinlong Tian,Jianjun Liao,Ji Yang,Chengjun Ge,Weiwei Huang J. Mater. Chem. A, 2020,8, 12518-12525
-
Doug Ogrin,Laura H. van Poppel,Simon G. Bott,Andrew R. Barron Dalton Trans., 2004, 3689-3694
Additional information on 2-Propenenitrile, 2-[(3,4-dimethylphenoxy)methyl]-
Professional Introduction to 2-Propenenitrile, 2-[(3,4-dimethylphenoxy)methyl]- (CAS No. 93890-14-3)
2-Propenenitrile, 2-[(3,4-dimethylphenoxy)methyl]-, identified by the CAS number 93890-14-3, is a specialized organic compound that has garnered significant attention in the field of chemical and pharmaceutical research. This compound, featuring a unique structural configuration, exhibits potential applications in various scientific domains, particularly in the development of novel therapeutic agents and biochemical modifiers.
The molecular structure of 2-Propenenitrile, 2-[(3,4-dimethylphenoxy)methyl]- consists of a propenenitrile backbone functionalized with a 3,4-dimethylphenoxymethyl side chain. This distinctive arrangement not only imparts specific chemical properties but also opens up avenues for its utilization in synthetic chemistry and drug design. The presence of the nitrile group and the aromatic dimethylphenyl moiety contributes to its reactivity and interaction potential with biological targets.
In recent years, there has been a growing interest in exploring the pharmacological properties of compounds that incorporate phenoxy groups. The 3,4-dimethylphenoxy moiety, in particular, has been studied for its ability to modulate various biological pathways. Research indicates that such derivatives may exhibit inhibitory effects on certain enzymes and receptors, making them promising candidates for further development as pharmacological agents.
The synthesis of 2-Propenenitrile, 2-[(3,4-dimethylphenoxy)methyl]- involves multi-step organic reactions that require precise control over reaction conditions and reagent selection. Advanced synthetic methodologies have been employed to achieve high yields and purity levels, ensuring that the final product meets the stringent requirements of pharmaceutical applications. Techniques such as palladium-catalyzed cross-coupling reactions and nucleophilic substitution have been particularly useful in constructing the desired molecular framework.
One of the most compelling aspects of this compound is its potential role in medicinal chemistry. The combination of the propenenitrile group and the dimethylphenoxymethyl side chain creates a versatile scaffold that can be further modified to enhance bioactivity. Current research is focused on exploring derivatives of this compound that exhibit improved pharmacokinetic profiles and target specificity. Preclinical studies have begun to reveal promising results regarding its efficacy in modulating inflammatory responses and cellular signaling pathways.
The chemical properties of 2-Propenenitrile, 2-[(3,4-dimethylphenoxy)methyl]- also make it a valuable tool in biochemical research. Its ability to interact with biological molecules has been exploited in the development of probes and inhibitors for studying enzyme mechanisms and metabolic pathways. The compound's solubility characteristics and stability under various conditions further enhance its utility as a research reagent.
In conclusion, 2-Propenenitrile, 2-[(3,4-dimethylphenoxy)methyl]- (CAS No. 93890-14-3) represents a significant advancement in the field of organic chemistry and pharmaceutical research. Its unique structure and promising biological activities position it as a key compound for future drug development efforts. As research continues to uncover new applications and synthetic strategies, this compound is poised to play an increasingly important role in both academic and industrial settings.
93890-14-3 (2-Propenenitrile, 2-[(3,4-dimethylphenoxy)methyl]-) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)